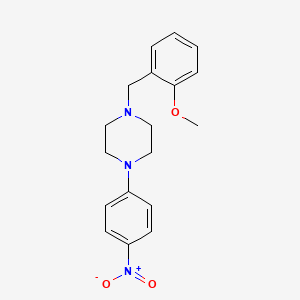
1-(2-methoxybenzyl)-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxybenzyl)-4-(4-nitrophenyl)piperazine, also known as MNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-(2-methoxybenzyl)-4-(4-nitrophenyl)piperazine is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes. In the brain, this compound has been shown to modulate the levels of various neurotransmitters, including serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation and pain, the protection against oxidative stress and ischemic brain injury, and the modulation of neurotransmitter levels in the brain. Additionally, this compound has been shown to have low toxicity and high bioavailability, making it a potentially safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-methoxybenzyl)-4-(4-nitrophenyl)piperazine for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has low toxicity and high bioavailability, making it a potentially safe and effective therapeutic agent. However, one limitation of this compound is its relatively high cost compared to other compounds, which may limit its widespread use in research.
Orientations Futures
There are several future directions for 1-(2-methoxybenzyl)-4-(4-nitrophenyl)piperazine research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as agriculture and environmental science, and the exploration of its potential as a drug delivery system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various therapeutic areas.
Méthodes De Synthèse
1-(2-methoxybenzyl)-4-(4-nitrophenyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(2-methoxybenzyl)piperazine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. Another method involves the reaction of 4-nitrobenzaldehyde with 1-(2-methoxyphenyl)piperazine in the presence of a reducing agent. Both methods have been shown to produce this compound with high yields and purity.
Applications De Recherche Scientifique
1-(2-methoxybenzyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
In neuroscience, this compound has been shown to have neuroprotective effects, with studies demonstrating its ability to protect against ischemic brain injury and oxidative stress. Additionally, this compound has been shown to have antidepressant and anxiolytic properties, making it a potential candidate for the treatment of various mood disorders.
Propriétés
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18-5-3-2-4-15(18)14-19-10-12-20(13-11-19)16-6-8-17(9-7-16)21(22)23/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSACAOQQXTFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-propen-1-amine](/img/structure/B5208096.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5208098.png)

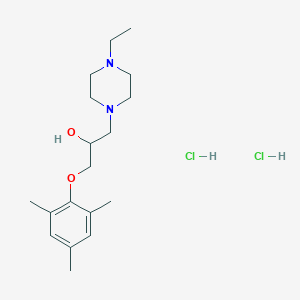
![methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5208151.png)
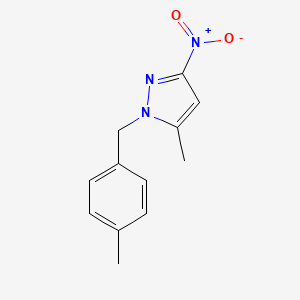
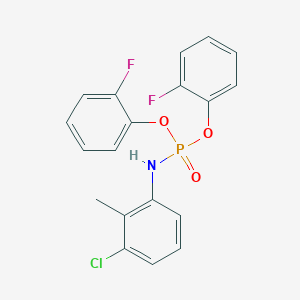
![N-butyl-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5208158.png)
![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)
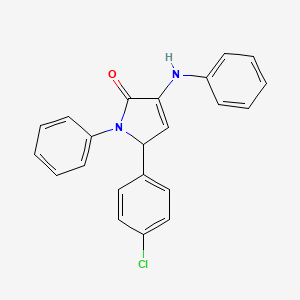
![4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)
![3,3,6,6,10-pentamethyl-9-[2-(2-propyn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5208194.png)
![5-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208199.png)
![N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide](/img/structure/B5208202.png)